Methyl 5-bromofuran-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3/c1-9-6(8)4-2-5(7)10-3-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCVXKKLSQNHIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197846-08-5 | |
| Record name | methyl 5-bromofuran-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Significance of Furan 3 Carboxylate Scaffolds in Modern Synthetic Chemistry
Furan-3-carboxylate moieties are integral components of numerous compounds exhibiting significant biological activities. mdpi.comresearchgate.net Their importance is underscored by their presence in natural products with anticancer and phosphoinositide 3-kinase inhibitory properties. mdpi.com The furan-3-carboxylate framework serves as a crucial building block, allowing for the synthesis of more elaborate and biologically relevant molecules. mdpi.com For instance, derivatives of furan-3-carboxylates have been investigated for their potential as antiparasitic agents. mdpi.com The inherent reactivity of the furan (B31954) ring, coupled with the synthetic versatility of the carboxylate group, makes this scaffold a prime target for the development of novel therapeutic agents and other functional organic materials. bohrium.com
The synthesis of these important scaffolds can be achieved through various modern synthetic methodologies. Gold-catalyzed oxidative cyclization of diynones with alcohols represents a powerful strategy for constructing functionalized furan-3-carboxylates under mild conditions with high regioselectivity. hud.ac.uk Another approach involves the palladium iodide-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives, which provides an efficient, one-step route to furan-3-carboxylic esters. acs.org Furthermore, the reaction of alkyl 3-bromo-3-nitroacrylates with acyclic CH-acids offers a pathway to carbonyl-containing furan-3-carboxylates. researchgate.net These synthetic advancements have made furan-3-carboxylate scaffolds more accessible, thereby facilitating their broader application in synthetic and medicinal chemistry.
The Strategic Role of Halogenated Furan Esters As Versatile Chemical Intermediates
Halogenated furan (B31954) esters, such as Methyl 5-bromofuran-3-carboxylate, are highly valued in organic synthesis due to the unique reactivity imparted by the halogen atom. The bromine atom at the 5-position of the furan ring serves as an excellent leaving group in a variety of cross-coupling reactions, most notably those catalyzed by palladium. nih.gov This reactivity allows for the facile introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at this position.
The Suzuki-Miyaura cross-coupling reaction is a prominent example of the synthetic utility of bromofurans. nih.govmdpi.com In a typical reaction, a bromofuran derivative is coupled with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This methodology has been successfully employed in the synthesis of various substituted furans. For instance, the palladium-catalyzed coupling of methyl 5-bromofuran-2-carboxylate (an isomer of the title compound) with (3,5-bis(trifluoromethyl)phenyl)boronic acid has been utilized in the synthesis of novel antitubercular agents. mdpi.com This highlights the potential of this compound to serve as a key building block in the development of new pharmaceuticals.
The versatility of halogenated furans extends beyond palladium-catalyzed reactions. They can participate in other transformations, such as Heck, Stille, and Sonogashira couplings, further expanding the range of accessible derivatives. The strategic placement of the bromine atom and the ester group on the furan ring of this compound provides orthogonal handles for sequential functionalization, allowing for the construction of highly complex and diverse molecular architectures.
Current Research Landscape and Future Directions for Methyl 5 Bromofuran 3 Carboxylate
Direct Halogenation Approaches to Furan-3-carboxylates
The direct introduction of a bromine atom onto a pre-existing furan-3-carboxylate core is a common and straightforward approach for the synthesis of this compound. This method relies on the electrophilic substitution of the furan ring, which is inherently electron-rich and susceptible to halogenation.
Regioselective Bromination Strategies and Mechanistic Considerations
The furan ring exhibits a specific reactivity pattern towards electrophiles, with the C2 and C5 positions being the most activated. Consequently, direct bromination of methyl furan-3-carboxylate is expected to yield substitution primarily at the C5 position. The electron-withdrawing nature of the carboxylate group at C3 deactivates the adjacent C2 and C4 positions, further favoring substitution at the C5 position.
The mechanism of electrophilic bromination involves the attack of the furan ring's π-electrons on a bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), to form a resonance-stabilized cationic intermediate known as the sigma complex. Subsequent deprotonation restores the aromaticity of the furan ring, yielding the brominated product.
The choice of brominating agent and reaction conditions is crucial for achieving high regioselectivity and yield. While molecular bromine can be used, it may lead to over-bromination or side reactions. N-Bromosuccinimide is often a milder and more selective brominating agent for sensitive substrates like furans.
Optimization of Reaction Conditions for Bromination Yield and Selectivity
Optimizing reaction conditions is essential to maximize the yield of this compound and minimize the formation of byproducts. Key parameters that are often adjusted include the solvent, temperature, and the presence of a catalyst.
For instance, the bromination of methyl furan-3-carboxylate can be carried out using N-bromosuccinimide in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). uni-konstanz.de The reaction temperature is typically controlled, often starting at low temperatures (e.g., -78 °C) and gradually warming to 0 °C to manage the exothermic nature of the reaction and enhance selectivity. uni-konstanz.de
| Starting Material | Brominating Agent | Solvent | Temperature | Product | Reference |
| Methyl furan-3-carboxylate | N-Bromosuccinimide (NBS) | THF/DMF | -78 °C to 0 °C | This compound | uni-konstanz.de |
De Novo Furan Ring Synthesis Incorporating Bromine and Ester Functionalities
Cyclization Reactions for the Construction of 3-Substituted Furan Systems
Various cyclization strategies can be employed to synthesize 3-substituted furans. These methods often involve the formation of a key C-O bond to close the furan ring. For example, tandem reactions involving Michael addition followed by intramolecular O-alkylation can lead to the formation of substituted furan-3-carboxylates. researchgate.net The reaction of alkyl 3-bromo-3-nitroacrylates with β-dicarbonyl compounds can produce highly functionalized furan derivatives. researchgate.netresearchgate.net
Metal-Catalyzed Annulation Pathways to Bromofuran Esters
Transition metal-catalyzed reactions provide powerful tools for the construction of heterocyclic rings. Palladium-catalyzed annulation reactions, for instance, can be used to synthesize furan derivatives. acs.org These reactions often proceed through the formation of a metal-carbene intermediate or via cross-coupling and subsequent cyclization. While specific examples leading directly to this compound are not abundant in the literature, the general principles of metal-catalyzed furan synthesis suggest potential pathways. For example, a palladium-catalyzed coupling of a suitably substituted alkyne and a bromine source could in principle lead to the desired product.
Functional Group Interconversions Leading to this compound
This synthetic strategy involves starting with a furan derivative that already possesses some of the required functional groups and then converting them into the desired bromine and methyl carboxylate moieties.
One possible route is the esterification of 5-bromofuran-3-carboxylic acid. prepchem.comnih.gov This acid can be prepared and then reacted with methanol (B129727) under acidic conditions or using other standard esterification methods to yield this compound.
Stereoselective and Enantioselective Pathways in Furan Synthesis (if applicable to specific precursors)
While this compound itself is not chiral, the development of stereoselective and enantioselective methods for the synthesis of substituted furan precursors is a significant area of research. These advanced synthetic strategies allow for the creation of chiral furan-containing molecules, which are important components of many natural products and pharmaceuticals. rug.nl
Copper-catalyzed reactions have emerged as a powerful tool for the enantioselective synthesis of highly substituted furans. For example, a copper(II)-phosphate catalyst can promote the intramolecular heterocyclization of 2-(1-alkynyl)-2-alkene-1-ones, leading to the formation of chiral furans with high levels of enantioselectivity. scispace.comacs.orgnih.gov Another approach involves the copper-catalyzed asymmetric allylic alkylation, which can be used to generate chiral building blocks that are subsequently converted into highly substituted chiral furans. rug.nl
Palladium catalysis has also been utilized in the stereoselective synthesis of furan derivatives. For instance, a tandem acylation/intramolecular Diels-Alder reaction sequence has been developed to produce complex polycyclic alkaloids containing a furan moiety with excellent stereoselectivity. nycu.edu.tw These methods, while not directly applied to the synthesis of this compound in the reviewed literature, highlight the potential for creating chiral analogs and precursors.
| Catalytic System | Reaction Type | Product Type | Reference(s) |
| Copper(II)-Phosphate | Intramolecular Cycloisomerization | Enantioenriched Substituted Furans | scispace.comacs.orgnih.gov |
| Copper/TaniaPhos | Asymmetric Allylic Alkylation | Chiral Furan Precursors | rug.nl |
| Palladium(II) | Tandem Acylation/Intramolecular Diels-Alder | Stereoselective Polycyclic Furan-containing Alkaloids | nycu.edu.tw |
Sustainable and Green Chemical Approaches to this compound Synthesis
In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly synthetic methods in chemistry. This trend extends to the synthesis of furan derivatives, with research focusing on the use of greener solvents, catalysts, and reaction conditions.
Solvent-Free and Aqueous Reaction Media
The use of aqueous media for organic reactions is a key aspect of green chemistry. The reaction of furan with bromine in an aqueous solution has been studied, indicating the potential for performing bromination reactions in water, which would significantly reduce the use of hazardous organic solvents. researchgate.net While the direct synthesis of this compound in water is not explicitly detailed, the principles of aqueous synthesis of furan derivatives are being actively explored.
Catalytic and Biocatalytic Strategies for Furan Ester Synthesis
The development of efficient catalytic systems is crucial for sustainable chemical synthesis. For the synthesis of furan esters, various catalytic methods have been investigated. The use of solid acid catalysts and metal salts for the dehydration of fructose (B13574) to produce furan derivatives is a well-established green approach. acs.org
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable alternative to traditional chemical methods. Lipases, in particular, have been successfully employed for the synthesis of furan-based esters and polyesters. oup.comacs.orgmdpi.com For example, immobilized lipase (B570770) Novozym 435 has been used to catalyze the transesterification of 2,5-furanediformate dimethyl ester. oup.com These enzymatic methods operate under mild reaction conditions, often in the absence of harsh solvents, and exhibit high selectivity, thereby reducing waste and energy consumption. acs.org The application of biocatalysis to the synthesis of this compound could involve the enzymatic esterification of 5-bromofuran-3-carboxylic acid or the transesterification of a different ester of this acid with methanol.
| Approach | Key Feature | Example Application | Reference(s) |
| Aqueous Synthesis | Use of water as a solvent | Bromination of furan | researchgate.net |
| Biocatalysis (Lipases) | Mild reaction conditions, high selectivity | Synthesis of furan-based polyesters and esters | oup.comacs.orgmdpi.com |
Transition Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the 5-position of the furan ring is a key handle for the construction of more complex molecules through the formation of new carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions are particularly prominent for this purpose.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between sp2-hybridized carbon atoms. libretexts.orgnobelprize.org This reaction involves the coupling of an organoboron reagent (like a boronic acid or boronic ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. libretexts.org For this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 5-position of the furan ring.
The general mechanism involves three key steps: oxidative addition of the bromofuran to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be adapted for sterically hindered or electronically demanding substrates. nobelprize.org For instance, the coupling of 5-bromofuran C-nucleosides with (hetero)arylboronic acids has been successfully demonstrated, highlighting the utility of this reaction for complex molecule synthesis. researchgate.net While specific data for this compound is not abundant in the provided results, the reactivity is expected to be similar to other 5-bromofuran derivatives. The use of palladium nanoparticles supported in a functionalized mesoporous MOF has also been shown to be effective for the Suzuki-Miyaura coupling of heteroaromatic bromides under mild conditions. recercat.cat
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromofuran Derivatives This table is illustrative and based on reactions of similar 5-bromofuran compounds.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | High |
| 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | Good |
| (Hetero)arylboronic acids | Pd₂ (dba)₃ (2.5) | X-Phos (5) | K₃PO₄ | Dioxane | 100 | Moderate-Good |
| Pyrazole boronic acid | Pd@MOF (0.1) | - | K₂CO₃ | Dioxane | 80 | >95 |
The Sonogashira coupling reaction is a fundamental method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org This methodology is highly effective for the alkynylation of this compound, leading to the synthesis of 5-alkynylfuran-3-carboxylates, which are valuable intermediates for pharmaceuticals and materials science.
Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. For example, a system using Pd(OAc)₂ with P(p-tol)₃ as the ligand and DBU as the base in THF has been shown to be highly effective for coupling various aryl bromides with 2-methyl-3-butyn-2-ol. beilstein-journals.org The reaction conditions can be optimized by varying the catalyst, ligand, base, and solvent to achieve high yields with a broad range of terminal alkynes, including both alkyl and aryl acetylenes. sioc-journal.cn
Table 2: Conditions for Sonogashira Coupling of Aryl Bromides with Terminal Alkynes This table is based on general findings and reactions of similar substrates.
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) |
|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | RT |
| 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ (3) | - | DBU | THF | 80 |
| Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (10) | KF | Toluene | 30 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) | PPh₃ (4) | TBAF | DMF | 80 |
The Heck reaction provides a method for the arylation or vinylation of alkenes, catalyzed by a palladium complex. organic-chemistry.org This reaction allows for the coupling of this compound with various activated alkenes, such as acrylates, styrenes, and acrylonitriles, in the presence of a base to form 5-vinylfuran derivatives. The reaction typically exhibits high trans selectivity. organic-chemistry.org
The Stille coupling, on the other hand, involves the reaction of an organic halide with an organostannane reagent, catalyzed by palladium. rsc.org This reaction is known for its tolerance of a wide variety of functional groups. For this compound, Stille coupling with (hetero)arylstannanes or vinylstannanes can be used to introduce diverse substituents at the 5-position. researchgate.net The synthesis of thiophene-containing star-shaped molecules has been achieved using Stille cross-coupling reactions, demonstrating the utility of this method for constructing complex architectures. rsc.org
The Negishi coupling utilizes organozinc reagents as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling with organic halides. nih.gov These reactions are often highly efficient and can proceed under mild conditions. A nickel-catalyzed Negishi cross-coupling has been reported for the reaction of Methyl 5-bromofuran-2-carboxylate with (3-(dimethylamino)propyl)magnesium chloride, followed by transmetalation with ZnCl₂, to give the corresponding 5-substituted furan in high yield. acs.org A similar reactivity can be expected for the 3-carboxylate isomer, providing a route to alkylated furans.
The Kumada coupling was the first transition metal-catalyzed cross-coupling reaction to be developed and employs Grignard reagents (organomagnesium halides) as the nucleophile. organic-chemistry.org This method is economically advantageous but can be limited by the reactivity of the Grignard reagent towards certain functional groups. For a substrate like this compound, the ester group could potentially react with the Grignard reagent, necessitating careful control of reaction conditions or the use of less reactive organometallic reagents. Nickel catalysts are commonly used for Kumada couplings. organic-chemistry.org
The success of transition metal-catalyzed cross-coupling reactions heavily relies on the design and selection of appropriate ligands and catalyst systems. nih.gov Sterically bulky and electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald, have been instrumental in improving the efficiency and scope of these reactions, enabling couplings at room temperature and with less reactive substrates. nih.gov The development of stable palladium(II) precatalysts has also simplified ligand screening and led to more efficient catalytic systems. nih.gov
For specific applications, computational tools and high-throughput screening are increasingly used to identify optimal ligands. nsf.govdtu.dk For instance, a curated screening set of phosphine ligands (PHOSS) has been developed to systematically explore the ligand space and identify active catalysts for various cross-coupling reactions. nsf.gov In the context of single-atom heterogeneous catalysts, phosphine ligands have been shown to dramatically enhance the reactivity of palladium atoms in Sonogashira couplings, with the ligand's size and accessibility being key factors. ethz.ch DFT-guided design has also led to the development of new anionic ligands for copper-catalyzed reactions, which could be applicable to the transformation of bromofuran derivatives. researchgate.net
Nucleophilic Substitution Reactions at the Bromine Center
While transition metal-catalyzed reactions are the most common transformations for the C-Br bond in this compound, nucleophilic aromatic substitution (SNAr) is another potential reaction pathway. wikipedia.org In an SNAr reaction, a nucleophile directly displaces a leaving group on an aromatic ring. These reactions are typically favored when the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgyoutube.com
For this compound, the furan ring is inherently electron-rich compared to benzene (B151609), which generally disfavors nucleophilic attack. However, the presence of the electron-withdrawing methyl carboxylate group at the C3 position can increase the electrophilicity of the ring, potentially enabling SNAr reactions. Heterocycles like pyridines are known to be more reactive towards SNAr than benzene. wikipedia.org While direct examples for this compound are scarce, studies on related systems, such as the reaction of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with various halogen-containing compounds via nucleophilic substitution, suggest that such transformations are feasible under specific conditions. The reaction of 5-bromo-1,2,3-triazines with phenols provides another example of SNAr on a five-membered ring system. nih.gov The feasibility of a nucleophilic substitution on this compound would depend on the strength of the nucleophile and the reaction conditions employed.
Direct Nucleophilic Aromatic Substitution (S_NAr) on the Furan Ring
Nucleophilic aromatic substitution (SNAr) reactions on aryl halides are typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org While furan is an electron-rich aromatic system, the electron-withdrawing nature of a substituent can render the ring susceptible to nucleophilic attack.
In the context of furan derivatives, SNAr reactions can be employed to introduce various nucleophiles. For instance, the attachment of an ethylmorpholine group to 5-bromofuran-2-carbaldehyde occurs via nucleophilic aromatic substitution. vulcanchem.com While specific studies on the direct SNAr of this compound are not extensively detailed in the provided results, the principles of SNAr suggest that reactions with strong nucleophiles could potentially displace the bromide ion. The success of such reactions would likely depend on the reaction conditions and the nature of the nucleophile. The use of aqueous, mild conditions with polymeric additives like hydroxypropyl methylcellulose (B11928114) (HPMC) has been shown to facilitate SNAr reactions for a broad range of substrates. d-nb.info
Palladium-Catalyzed Amination and Etherification Reactions
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. These methods offer a versatile approach to functionalizing aryl halides, including those derived from heterocyclic systems.
Palladium-Catalyzed Amination:
The Buchwald-Hartwig amination allows for the coupling of aryl halides with a wide variety of amine nucleophiles. While five-membered heterocyclic halides can be challenging substrates due to their potential to inhibit the palladium catalyst, successful methods have been developed. nih.gov For instance, an efficient palladium-catalyzed amination of unprotected bromoimidazoles and bromopyrazoles has been achieved using a specific palladium precatalyst with a bulky biarylphosphine ligand. nih.gov This suggests that similar conditions could be applicable to the amination of this compound. A general method for the palladium-catalyzed carbonylation of aryl bromides, which can be adapted for the synthesis of amides, has been developed using Xantphos as a ligand. nih.gov
Palladium-Catalyzed Etherification:
Similar to amination, palladium-catalyzed etherification reactions provide a route to aryl ethers from aryl halides. While not explicitly detailed for this compound in the search results, the general principles of Buchwald-Hartwig etherification would apply. These reactions typically involve a palladium catalyst, a suitable phosphine ligand, and a base to facilitate the coupling of an alcohol with the aryl bromide.
A related transformation is the Suzuki-Miyaura coupling, which can be used to form carbon-carbon bonds. An alternative route to a related compound, methyl 5-(4-aminophenyl)furan-2-carboxylate, involves the Suzuki-Miyaura coupling of methyl 5-bromofuran-2-carboxylate with 4-aminophenylboronic acid, which avoids the need for a separate nitro group reduction step.
| Reaction Type | Catalyst/Reagents | Products | Key Features |
| Palladium-Catalyzed Amination | Pd precatalyst, bulky biarylphosphine ligand (e.g., tBuBrettPhos), base | Amino-substituted furans | Overcomes challenges of catalyst inhibition by five-membered heterocycles. nih.gov |
| Palladium-Catalyzed Etherification | Pd catalyst, phosphine ligand, base | Furan ethers | General method for C-O bond formation. |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₃PO₄ | Aryl-substituted furans | Versatile C-C bond formation. |
Electrophilic Aromatic Substitution Reactions on the Furan Ring
The furan ring is inherently electron-rich and thus highly reactive towards electrophiles, undergoing electrophilic aromatic substitution more readily than benzene. chemenu.comaskfilo.com The position of substitution is influenced by the directing effects of existing substituents.
Nitration, Sulfonation, and Halogenation Regioselectivity
The regioselectivity of electrophilic aromatic substitution on the furan ring is a critical aspect of its chemistry. Substitution generally occurs at the α-position (C2 or C5) as the intermediate carbocation is more stabilized by resonance compared to substitution at the β-position (C3 or C4). askfilo.com
Halogenation: Bromination of furan, for example, predominantly yields 2-bromofuran. askfilo.com In the case of methyl furoate, controlled bromination can lead to the 5-monobromo or 4,5-dibromo derivatives. iust.ac.ir
Nitration and Sulfonation: While specific details on the nitration and sulfonation of this compound are not available in the provided results, the general principles of electrophilic aromatic substitution on furans would apply. The electron-withdrawing methyl carboxylate group at the 3-position would likely direct incoming electrophiles to the C5 position, which is already occupied by bromine, or potentially to the C2 or C4 positions, with the outcome depending on the specific reaction conditions and the interplay of electronic and steric factors.
Friedel-Crafts Acylation and Alkylation Reactions
Friedel-Crafts reactions are classic examples of electrophilic aromatic substitution that form new carbon-carbon bonds. masterorganicchemistry.com
Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group onto the aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.commt.com Friedel-Crafts acylation of furans typically requires a Lewis acid, and for furan itself, acetylation is significantly faster at the α-position. iust.ac.ir The reaction is generally successful and does not suffer from the rearrangements and poly-substitution issues that can plague Friedel-Crafts alkylation. mt.com
Friedel-Crafts Alkylation: This reaction introduces an alkyl group using an alkyl halide and a Lewis acid catalyst. masterorganicchemistry.commt.com However, traditional Friedel-Crafts alkylation is often not practical for furans due to catalyst-induced polymerization and polyalkylation. iust.ac.irlibretexts.org There are some exceptions, such as the synthesis of 2,5-di-tert-butylfuran. iust.ac.ir Carbocation rearrangements are a common complication in Friedel-Crafts alkylation when using primary alkyl halides. libretexts.org
| Reaction | Reagents | Key Features |
| Friedel-Crafts Acylation | Acyl halide/anhydride, Lewis acid (e.g., AlCl₃) | Generally proceeds well for furans, avoids rearrangements. iust.ac.irmasterorganicchemistry.commt.com |
| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl₃) | Often problematic for furans due to polymerization and polyalkylation; carbocation rearrangements can occur. iust.ac.irlibretexts.org |
Functional Group Manipulations of the Methyl Ester Moiety
The methyl ester group of this compound can be readily transformed into other functional groups, enhancing the synthetic utility of the molecule.
Hydrolysis to the Corresponding Carboxylic Acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-bromofuran-3-carboxylic acid, is a fundamental transformation. This reaction is typically carried out under basic or acidic conditions. The resulting carboxylic acid can then serve as a precursor for a variety of other derivatives. For example, the hydrolysis of methyl furoate derivatives is a key step in the synthesis of more complex molecules. iust.ac.ir
The carboxylic acid itself can undergo further reactions. For instance, 3,5-dibromofuran-2-carboxylic acid can be reduced to the corresponding alcohol or aldehyde.
Reduction to Aldehyde and Alcohol Derivatives
The ester functionality of this compound can be selectively reduced to either an aldehyde or a primary alcohol. The choice of reducing agent and reaction conditions dictates the final product.
Reduction to Aldehydes:
The partial reduction of the ester to an aldehyde is a delicate transformation that requires mild and controlled reducing agents to avoid over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is a commonly employed reagent for this purpose. chemistrysteps.com The reaction is typically carried out at low temperatures, such as -78 °C, to stabilize the hemiacetal intermediate and prevent further reduction. chemistrysteps.com The bulky nature of DIBAL-H also contributes to the selectivity for the aldehyde. chemistrysteps.com While specific examples for the reduction of this compound to the corresponding aldehyde are not prevalent in the reviewed literature, the general principle of using DIBAL-H for the reduction of esters to aldehydes is a well-established synthetic strategy. chemistrysteps.com
Reduction to Alcohols:
Complete reduction of the ester group to a primary alcohol, yielding (5-bromofuran-3-yl)methanol, can be achieved using more powerful reducing agents or by modifying the reaction conditions. Borane (B79455) complexes, such as borane tetrahydrofuran (BH3•THF), are effective for the reduction of carboxylic acids and their derivatives. acs.org In one example, 5-bromo-2-furoic acid was successfully reduced to the corresponding alcohol using BH3•THF. acs.org Although this example pertains to the 2-substituted isomer, the methodology is applicable to the 3-carboxylate derivative. Stepwise reduction procedures can also be employed, where the ester is first reduced to the halo-alcohol, which can then undergo further transformations. rsc.org
| Transformation | Reagent | Conditions | Product |
| Ester to Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | Low temperature (-78 °C) | 5-bromo-3-furaldehyde |
| Ester to Alcohol | Borane tetrahydrofuran (BH3•THF) | Ambient temperature | (5-bromofuran-3-yl)methanol |
Transesterification and Amidation Reactions
Transesterification:
Transesterification is the process of converting one ester into another by reacting it with an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In an acid-catalyzed transesterification, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. masterorganicchemistry.com Base-catalyzed transesterification, on the other hand, typically involves the use of an alkoxide, where the alkoxide ion acts as the nucleophile. masterorganicchemistry.com While specific studies on the transesterification of this compound are not extensively documented, the general principles of this reaction are well-established and applicable. For instance, the transesterification of a similar compound, 5-bromo-furoic acid, was achieved by refluxing in ethanol (B145695) with concentrated sulfuric acid to yield the corresponding ethyl ester. rsc.org
Amidation:
Amidation involves the reaction of the ester with an amine to form an amide. This transformation is generally less facile than transesterification and often requires heating or the use of a catalyst. The direct reaction of an ester with an amine is a reversible process, and driving the reaction to completion can be challenging. However, the resulting amides are important functional groups in many organic molecules.
| Reaction | Reagents | Catalyst | Product |
| Transesterification | Alcohol (e.g., Ethanol) | Acid (e.g., H2SO4) or Base (e.g., NaOEt) | Ethyl 5-bromofuran-3-carboxylate |
| Amidation | Amine (e.g., R-NH2) | Heat or Catalyst | N-alkyl-5-bromofuran-3-carboxamide |
Radical Reactions Involving the Furan Bromine Atom
The carbon-bromine bond in this compound can participate in various radical reactions, offering pathways for further functionalization.
Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that utilizes a transition metal catalyst to reversibly activate and deactivate a dormant species, typically an alkyl halide. acs.orgresearchgate.net While the direct use of this compound as an initiator in ATRP is not explicitly detailed, furan derivatives containing alkyl bromide groups have been successfully employed as initiators for the polymerization of monomers like methyl methacrylate. The principle of ATRP involves the abstraction of the bromine atom by a lower oxidation state metal complex, generating a radical that can initiate polymerization. acs.org The higher oxidation state metal complex can then reversibly deactivate the propagating radical, allowing for controlled polymer growth. acs.org Furan-functionalized initiators have been synthesized for use in photoATRP, highlighting the potential for incorporating the furan moiety into polymer structures. chemrxiv.org
The bromine atom can be removed through reductive debromination, replacing it with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation and light-mediated radical reactions.
Catalytic Hydrogenation:
Catalytic hydrogenation is a common method for the reduction of various functional groups, including the cleavage of carbon-halogen bonds. researchwithrutgers.comorganic-chemistry.org Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. organic-chemistry.orgorganic-chemistry.org The reduction of aryl bromides is generally more facile than that of aryl chlorides. researchwithrutgers.comorganic-chemistry.org This method offers a way to selectively remove the bromine atom while potentially leaving other functional groups intact, depending on the reaction conditions. researchwithrutgers.comorganic-chemistry.org For instance, hydrogenation of a 5-bromobenzofuran (B130475) derivative was successfully achieved using an iridium catalyst. dicp.ac.cn
Light-Mediated Reductive Debromination:
Photoredox catalysis has emerged as a powerful tool for initiating radical reactions under mild conditions. acs.orgacs.org Light-mediated reductive debromination of aryl bromides can be accomplished using a photosensitizer, a sacrificial electron donor, and a hydrogen atom source. acs.orgacs.org For example, a combination of an iridium-based photosensitizer, diisopropylethylamine (DIPEA) as the electron donor, and tris(trimethylsilyl)silane (B43935) (TTMSS) as the hydrogen atom transfer agent has been shown to be effective for the hydrodebromination of unactivated aryl bromides. acs.orgacs.org
| Reaction | Reagents | Conditions | Product |
| Catalytic Hydrogenation | H2, Pd/C | Neutral conditions | Methyl furan-3-carboxylate |
| Light-Mediated Debromination | Ir-photocatalyst, DIPEA, TTMSS | Visible light | Methyl furan-3-carboxylate |
Metalation and Lithiation Strategies for Further Functionalization
Metalation, particularly lithiation, of the furan ring provides a powerful method for introducing a wide range of electrophiles. The position of metalation is often directed by substituents already present on the ring.
Directed ortho-Metalation (DoM):
Directed ortho-metalation involves the deprotonation of a position ortho (adjacent) to a directing metalating group (DMG). acs.orgnih.govuwindsor.casemanticscholar.org The DMG, which typically contains a heteroatom, coordinates to the organolithium reagent, facilitating the removal of a nearby proton. semanticscholar.org For furan derivatives, lithiation generally occurs preferentially at the α-position (C2 or C5). iust.ac.ir In the case of a 3-substituted furan, such as this compound, the ester group at the 3-position can act as a DMG, directing lithiation to the C2 position. However, the inherent preference for α-lithiation in furans can also play a significant role. iust.ac.ir Studies on 3-substituted furans have shown that lithiation can occur at the C2 position, especially when directed by a suitable group. uoc.gr The presence of the bromine atom at the C5 position in this compound would likely lead to halogen-metal exchange as a competing or primary reaction pathway when treated with an organolithium reagent. iust.ac.ir
Directed remote Metalation (DreM):
Directed remote metalation is a strategy where a directing group influences deprotonation at a position further away than the ortho position. acs.orgnih.gov This can be achieved through conformational effects or by using specific reagents. While the concept is well-established for various aromatic systems, its specific application to this compound is not extensively reported. However, the principles of DreM could potentially be applied to achieve functionalization at the C4 position by carefully designing the substrate and reaction conditions.
It is important to note that for 3-bromofurans, metal-halogen exchange at low temperatures can generate the 3-lithiofuran, which can then isomerize to the more stable 2-lithiofuran (B141411) at higher temperatures. iust.ac.ir This highlights the importance of temperature control in lithiation reactions of brominated furans.
| Strategy | Reagent | Likely Outcome for this compound |
| Directed ortho-Metalation | Organolithium (e.g., n-BuLi) | Halogen-metal exchange at C5 is highly probable. |
| Directed remote Metalation | Specific directing group and base | Potential for C4 functionalization, but less common. |
Application As a Synthetic Building Block in Complex Chemical Systems
Construction of Advanced Heterocyclic and Carbocyclic Architectures
The inherent chemical reactivity of methyl 5-bromofuran-3-carboxylate makes it an ideal starting point for synthesizing more complex, multi-ring structures. The bromine atom is amenable to various cross-coupling reactions, while the furan (B31954) ring itself can participate in cycloadditions and rearrangements.
Annulation Reactions for Polycyclic Ring Systems
Annulation, the process of building a new ring onto an existing one, is a powerful method for creating polycyclic compounds. This compound is a key substrate in several annulation strategies. For instance, palladium-catalyzed reactions are employed to construct fused ring systems. A notable example is the synthesis of furo[2,3-b]pyridine (B1315467) derivatives, which are of interest in medicinal chemistry and materials science. acs.org These syntheses can be designed as tandem reactions, where multiple bond-forming events occur in a single pot. acs.orgacs.org
Furthermore, the furan ring can act as a diene in Diels-Alder reactions, a classic method for forming six-membered rings. While the aromaticity of the furan can sometimes dampen its reactivity, strategic modifications can enhance its participation in these cycloadditions. For example, it can be used in intramolecular Diels-Alder reactions to create bridged polycyclic alkaloids. nycu.edu.tw The versatility of the furan ring in such reactions allows for the diastereoselective synthesis of complex structures. nycu.edu.tw
| Reaction Type | Key Reagents/Catalysts | Resulting Scaffold | Reference |
| Tandem Cycloisomerization/Cyclization | Ag(I) catalyst, enyne-amides, enaminones | Furo[2,3-b]pyridines and Furo[2,3-b]dihydropyridines | acs.orgacs.org |
| Intramolecular Diels-Alder | Tandem N-acylation | Bridged Polycyclic Alkaloids | nycu.edu.tw |
| Pictet-Spengler/Diels-Alder | Tryptophan ester, Acryloyl chloride | Hexacyclic Indole Alkaloids | nycu.edu.tw |
Tandem and Cascade Reactions Utilizing the Furan Scaffold
Tandem and cascade reactions offer an efficient route to molecular complexity by forming multiple chemical bonds in a single synthetic operation. This compound is well-suited to initiate such reaction sequences. For example, a tandem dehydrative aromatization of furan Diels-Alder products can be utilized in the renewable production of valuable chemicals like p-xylene. umn.edu
Silver-catalyzed tandem cycloisomerization/cyclization reactions of enyne-amides with enaminones provide divergent access to a variety of furo[2,3-b]pyridine and furo[2,3-b]dihydropyridine derivatives. acs.orgacs.org The course of these reactions can often be controlled by tuning the reaction conditions to selectively yield the desired product. acs.orgacs.org
Precursor in the Synthesis of Natural Product Cores and Analogs
The furan ring is a recurring motif in a multitude of natural products, many of which possess important biological activities. This compound serves as a valuable starting material for the total synthesis of these complex molecules and their analogs.
Enantio- and Diastereoselective Routes to Furan-Containing Natural Product Scaffolds
The development of stereoselective methods is crucial for synthesizing biologically active natural products. Enantioselective total syntheses of furan-containing polyketides have been achieved, highlighting the importance of controlling stereochemistry. jst.go.jpbohrium.com These syntheses often involve key steps like asymmetric epoxidation and diastereoselective dihydroxylation. jst.go.jpbohrium.com
Furthermore, a central-to-axial chirality conversion strategy has been developed for the enantioselective synthesis of furan atropisomers, which are chiral due to restricted rotation around a single bond. scispace.comanr.fr This approach allows for the creation of optically active heterobiaryl derivatives. anr.fr
| Synthetic Strategy | Key Transformation | Target Scaffold/Compound | Reference |
| Enantioselective Total Synthesis | Shi asymmetric epoxidation, Diastereoselective dihydroxylation | Furan-Containing Polyketide | jst.go.jpbohrium.com |
| Central-to-Axial Chirality Conversion | Oxidative Aromatization | Furan Atropisomers | scispace.comanr.fr |
| Tandem Acylation/Intramolecular Diels-Alder | Pictet-Spengler Cyclization | Bridged Polycyclic Alkaloids | nycu.edu.tw |
Strategic Incorporation into Bio-Inspired Molecular Frameworks
Bio-inspired synthesis seeks to emulate the efficiency of nature's synthetic pathways. This compound can be strategically employed in syntheses that mimic biosynthetic transformations. For instance, the furan ring can be used as a synthetic equivalent for other functionalities. The synthesis of complex natural products like (±)-Strictamine has been accomplished through routes that showcase the versatility of furan-containing intermediates. uni-konstanz.de The synthesis of other complex molecules, such as the potent κ-opioid receptor agonist 20-nor-Salvinorin A, has also utilized 3-bromofuran (B129083) in key steps. nih.gov
Fabrication of Materials Science Precursors
The electronic and structural properties of the furan ring make it an attractive component for novel materials. This compound can serve as a precursor to monomers for the synthesis of conducting polymers and other functional materials.
Furan-based conducting polymers have been synthesized and their properties investigated. acs.orgacs.orgrsc.orgcore.ac.ukrsc.org While polyfuran itself can have low conductivity, copolymerization with other monomers like aniline (B41778) can significantly enhance this property. acs.org The synthesis of stable and conducting polyfuran films can be achieved by the electropolymerization of oligofurans, leading to materials with good environmental and electrochemical stabilities. rsc.org The bandgaps of furan-based conjugated polymers can be tuned by adjusting the length of the oligofuran building blocks, offering a pathway to materials with tailored optoelectronic properties for applications in areas like biomedicine. rsc.org
| Polymer Type | Synthesis Method | Key Properties | Reference |
| Poly(furan-co-aniline) | Chemical Oxidative Copolymerization | Higher conductivity than polyfuran | acs.org |
| Polyfuran Films | Electropolymerization of Oligofurans | Good conductivity, stability, and smooth morphology | rsc.org |
| Furan-based Conjugated Polymers | Direct C-H Arylation of Oligofurans | Tunable bandgaps, photostability | rsc.org |
Synthesis of Polymerization Monomers and Macromolecular Building Blocks
While direct studies on the use of this compound in polymerization are limited, the application of its isomer, methyl 5-bromofuran-2-carboxylate, provides a strong precedent for its potential in this area. The principles of monomer synthesis from the 2-carboxylate isomer can be logically extended to the 3-carboxylate isomer.
One key strategy involves the creation of self-condensing AB-type monomers. For instance, a novel sulfur-bridged polyester (B1180765) with high oxygen barrier properties was synthesized from a monomer, methyl 5-[(2-hydroxyethyl)sulfanyl]furan-2-carboxylate (MSF). Current time information in Bangalore, IN. This was achieved by reacting methyl 5-bromofuran-2-carboxylate with 2-mercaptoethanol (B42355) in the presence of a base. Current time information in Bangalore, IN. The resulting monomer, possessing both a hydroxyl group and a methyl ester, could then undergo self-condensation to form a polyester. Current time information in Bangalore, IN. A similar approach could be envisioned for this compound, yielding a constitutional isomer of the MSF monomer.
Table 1: Synthesis of a Self-Condensable Monomer from a Bromofuran Precursor Analogous synthesis based on the 2-carboxylate isomer.
| Precursor | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Methyl 5-bromofuran-2-carboxylate | 2-Mercaptoethanol | K₂CO₃ | DMF | 20 | 24 | 97 | Current time information in Bangalore, IN. |
Another important application is in the synthesis of bifuran-based monomers for high-performance biopolymers. The homocoupling of methyl 5-bromofuran-2-carboxylate has been utilized to produce dimethyl 2,2′-bifuran-5,5′-dicarboxylate, a key monomer for the synthesis of poly(ethylene bifuranoate) (PEBF). molport.com This reaction is typically mediated by transition metals like palladium. molport.com Such coupling strategies are fundamental in polymer chemistry for creating symmetrical monomers that can be polymerized with diols to form polyesters.
Development of Optoelectronic and Conjugated Materials
Furan-containing conjugated materials are of growing interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The furan ring can enhance conjugation, improve solubility, and modulate the electronic properties of these materials. This compound is a prime candidate for incorporation into such systems.
The bromine atom allows for participation in palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings, which are workhorse methods for the synthesis of conjugated polymers. By reacting with a suitable difunctional coupling partner, such as a diboronic acid or a distannane, this compound can be integrated into a polymer backbone. The ester group can be retained to influence the polymer's solubility and film-forming properties, or it can be modified post-polymerization to fine-tune the material's characteristics. While specific examples utilizing the 3-carboxylate isomer are not prevalent in the literature, the synthesis of related structures, such as methyl 4-bromofuran-3-carboxylate, underscores the interest in this class of compounds for materials science.
The development of small molecules for optoelectronic applications also represents a significant area of research. The furan core of this compound can be elaborated through cross-coupling reactions to create "push-pull" systems, where the furan acts as part of the conjugated bridge between electron-donating and electron-withdrawing groups, a common design strategy for nonlinear optical (NLO) materials.
Design and Synthesis of Novel Pharmacophore Scaffolds
The furan ring is a common motif in biologically active compounds and serves as a versatile scaffold in medicinal chemistry. The synthetic utility of this compound lies in its ability to act as a starting point for the construction of more complex molecules with potential therapeutic applications. The focus here is on the synthetic transformations that enable the creation of these scaffolds, rather than their biological activity.
A key reaction in this context is the Suzuki-Miyaura coupling, which allows for the introduction of various aryl and heteroaryl groups at the 5-position of the furan ring. For example, in a synthesis targeting antitubercular agents, methyl 5-bromofuran-2-carboxylate was coupled with (3,5-bis(trifluoromethyl)phenyl)boronic acid in a traditional Suzuki-Miyaura reaction. The resulting biaryl structure was then further modified by hydrolysis of the ester to the corresponding carboxylic acid, demonstrating the utility of both reactive sites on the starting material.
Table 2: Suzuki-Miyaura Coupling for Pharmacophore Synthesis Analogous synthesis based on the 2-carboxylate isomer.
| Bromofuran Substrate | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|---|
| Methyl 5-bromofuran-2-carboxylate | (3,5-bis(trifluoromethyl)phenyl)boronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/Water | 90 | |
| Methyl 4-bromofuran-2-carboxylate | (3,4-dimethoxyphenyl)boronic acid | Pd(dtbpf)Cl₂ | K₃PO₄ | 1,4-Dioxane/Water | 80 |
Library Synthesis and Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules, often for high-throughput screening in drug discovery. The scaffold of this compound is well-suited for DOS strategies. A library of compounds can be generated by reacting the bromo-functionalized furan with a variety of boronic acids via a Suzuki coupling. The resulting array of 5-substituted furan-3-carboxylates can then be further diversified by reacting the ester group with a library of amines to form amides, or by reducing it to an alcohol and reacting it with a library of carboxylic acids to form esters. This parallel synthesis approach allows for the rapid creation of a large number of distinct compounds from a single, versatile starting material.
Methodologies for Rapid Diversification of the Furan Core
Several methodologies can be employed for the rapid diversification of the furan core starting from this compound. Beyond the widely used palladium-catalyzed cross-coupling reactions, other transformations can introduce structural variety.
One such method involves the use of heteronorbornadienes as intermediates to transfer substituents to the furan ring. This approach can be used to introduce a range of functional groups at the beta-position of the furan. Additionally, metalation of the furan ring, for example through lithium-halogen exchange at the bromine position, followed by quenching with various electrophiles, provides another powerful tool for diversification. This allows for the introduction of a wide range of substituents, including alkyl, silyl, and carbonyl groups. The ester functionality can also be manipulated; for instance, hydrolysis to the carboxylic acid allows for amide bond formation, Curtius rearrangement to an amine, or conversion to a ketone via reaction with an organometallic reagent. These varied synthetic routes underscore the value of this compound as a flexible and valuable building block in modern organic synthesis.
Computational and Mechanistic Investigations of Methyl 5 Bromofuran 3 Carboxylate
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique is invaluable for understanding the flexibility of molecules (conformational analysis) and their interactions with their environment, such as solvent molecules or crystal lattices.
The solvent environment can significantly influence the stability of different molecular conformations and the energetics of a reaction. MD simulations explicitly model solvent molecules, providing a dynamic picture of these effects. For instance, ab initio MD simulations on the furan (B31954) ring itself have shown that its conformation is not perfectly planar and that it undergoes dynamic puckering. semanticscholar.org The presence and nature of a solvent would be expected to influence this dynamic behavior.
Furthermore, studies on the acid-catalyzed ring-opening of furan in aqueous solution have used MD simulations combined with metadynamics to model the entire process, including the diffusion of a proton from the water to the furan ring, which was identified as the rate-limiting step. researchgate.net This demonstrates how MD can be used to understand reaction dynamics in a solution phase.
Non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, are critical in determining the structure of molecular crystals and the behavior of molecules in solution. MD simulations can be used to study the adsorption of furan derivatives onto surfaces, a process governed by non-covalent interactions. Research on the corrosion-inhibiting properties of furan derivatives has used MD to simulate their adsorption onto a mild steel surface in an acidic solution, revealing the stable adsorption configurations. bohrium.com These simulations show how the furan ring and its substituents interact with the metal surface, forming a protective layer. bohrium.com
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative structure-reactivity relationship (QSRR) studies aim to build statistical models that correlate a molecule's structural or physicochemical properties with its reactivity. These models often use descriptors derived from computational chemistry.
A QSRR study on furan derivatives as corrosion inhibitors for mild steel illustrates this approach. digitaloceanspaces.com In this research, various molecular descriptors for a set of furan compounds were calculated using DFT (at the B3LYP/6-31G(d) level). These descriptors included the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), the energy gap (ΔE), and the dipole moment. These calculated properties were then used to construct a regression model that could predict the experimentally observed corrosion inhibition efficiency. digitaloceanspaces.com Although Methyl 5-bromofuran-3-carboxylate was not part of this specific study, the methodology provides a framework for how its reactivity could be predicted. By calculating its quantum chemical descriptors, its potential activity could be estimated using an established QSRR model for this class of compounds.
Analysis of Electronic and Steric Parameters on Reaction Rates and Selectivity
The reactivity of the furan ring in this compound is dictated by the electronic and steric influences of its substituents: the bromo group at the 5-position and the methyl carboxylate group at the 3-position. The furan ring itself is an electron-rich heterocycle, making it susceptible to electrophilic attack. youtube.com
Electronic Effects:
The oxygen heteroatom strongly influences the ring's electronics, donating electron density through resonance, which activates the ring towards electrophilic substitution, primarily at the C2 and C5 positions. youtube.comyoutube.com
The bromine atom at C5 exhibits a dual electronic effect: it is inductively electron-withdrawing but also donates electron density via resonance. In electrophilic aromatic substitution, this can influence the regioselectivity of incoming electrophiles.
The methyl carboxylate group at C3 is a deactivating group, withdrawing electron density from the ring through both inductive and resonance effects. This deactivation tempers the inherent reactivity of the furan ring.
Steric Effects:
The substituents at positions 3 and 5 create steric hindrance, which can direct the approach of reagents. For instance, in reactions where the furan acts as a diene, such as Diels-Alder cycloadditions, the steric bulk of the substituents can influence the facial selectivity of the dienophile's approach. aksaray.edu.tr Studies on other furan systems have shown that sterically large protecting groups can effectively increase the yield of cyclization reactions. aksaray.edu.tr
Impact on Reaction Rates and Selectivity: The interplay of these electronic and steric factors governs the rate and selectivity of reactions. For example, in electrophilic substitution, the activating effect of the furan oxygen directs attack to the alpha-positions (C2 and C5). youtube.com Since the C5 position is occupied, the C2 position is a likely site for substitution, although the deactivating effect of the C3-ester group must be considered. In nucleophilic aromatic substitution, the electron-withdrawing nature of both the bromo and ester groups could potentially activate the ring for attack, particularly at the bromine-bearing C5 position. Mechanistic investigations into the reduction of substituted furans reveal that the electronic nature of the substituents can cause a change in the rate-limiting step of the reaction. nih.gov
Table 1: Influence of Substituents on Furan Ring Reactivity
| Substituent | Position | Electronic Effect | Impact on Reactivity |
|---|---|---|---|
| Oxygen | 1 | Resonance Donating | Activates ring for electrophilic attack |
| Bromo | 5 | Inductively Withdrawing, Resonance Donating | Modulates electron density and directs substitution |
| Methyl Carboxylate | 3 | Inductively & Resonance Withdrawing | Deactivates ring, influences regioselectivity |
Application of Hammett and Taft Parameters to Furan Reactivity
Linear free-energy relationships (LFERs), such as the Hammett and Taft equations, are powerful tools for quantifying the effect of substituents on the reactivity of organic compounds. scribd.comwikipedia.org While extensively used for benzene (B151609) derivatives, their application to heterocyclic systems like furan provides valuable mechanistic insights. sciepub.comsciepub.com
The Hammett equation (log(k/k₀) = ρσ) relates the rate (k) of a reaction for a substituted furan to a reference reaction (k₀) through the substituent constant (σ) and the reaction constant (ρ). slideshare.net
Substituent constant (σ): This value quantifies the electronic effect of a substituent. A positive σ indicates an electron-withdrawing group, while a negative σ signifies an electron-donating group. scribd.com
Reaction constant (ρ): This value measures the sensitivity of a reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (build-up of negative charge in the transition state), whereas a negative ρ suggests acceleration by electron-donating groups (build-up of positive charge). scribd.com
The Taft equation extends this analysis to aliphatic systems and can separate polar, steric, and resonance effects. wikipedia.org For heterocyclic systems, modified Hammett-type parameters are often developed to account for the electronic properties of the heteroarene itself. nih.gov
In the context of furan reactivity, Hammett plots have been used to analyze reaction mechanisms. For example, a study on the reduction of 3-aryl substituted furans yielded a nonlinear Hammett plot, indicating a change in the rate-determining step as the electronic nature of the substituent varied. nih.gov For electron-poor furans, a negative reaction constant (ρ = -1.7) was found, consistent with furan protonation being rate-determining. nih.gov Conversely, for electron-rich furans, a slightly positive slope (ρ = +0.25) suggested that the reduction step itself became rate-limiting. nih.gov
Applying these principles to this compound, the Hammett constants for the bromo and methyl carboxylate groups can be used to predict their influence on reaction rates at different positions of the furan ring.
Table 2: Selected Hammett (σ) and Taft (σ*) Substituent Constants
| Substituent Group | Hammett Constant (σp) | Taft Polar Constant (σ*) |
|---|---|---|
| -Br | +0.23 | +2.84 |
| -COOCH₃ | +0.45 | +2.00 |
| -H | 0.00 | +0.49 |
| -CH₃ | -0.17 | 0.00 |
| -NO₂ | +0.78 | +3.90 |
Data is illustrative and sourced from established literature for benzene systems, serving as an approximation for furan systems.
Advanced Spectroscopic and Spectrometric Characterization of Derivatives and Reaction Products
The unambiguous identification of derivatives and reaction products of this compound relies on a suite of advanced analytical techniques. High-field NMR, HRMS, and X-ray crystallography provide complementary information essential for complete structural elucidation.
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation
High-field NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For derivatives of this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments allows for the complete assignment of all proton and carbon signals and provides insight into the connectivity and spatial relationships within the molecule. researchgate.netmdpi.com
¹H NMR: Provides information on the chemical environment and connectivity of protons. The two furan protons in the parent molecule would appear as distinct doublets, with their chemical shifts influenced by the neighboring bromo and ester groups.
¹³C NMR: Shows the signals for each unique carbon atom, including those of the furan ring and the substituents. nih.gov Isotope shifts can be observed in deuterated derivatives. mdpi.com
2D NMR:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming the connectivity of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is vital for determining stereochemistry, such as the E/Z configuration of hydrazone derivatives. researchgate.net
Table 3: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Furans
| Atom | Typical Chemical Shift (ppm) | Notes |
|---|---|---|
| Furan H-2/H-5 | 7.2 - 7.6 | Alpha-protons, generally downfield |
| Furan H-3/H-4 | 6.2 - 6.6 | Beta-protons, generally upfield |
| Furan C-2/C-5 | 140 - 155 | Alpha-carbons, deshielded by oxygen |
| Furan C-3/C-4 | 105 - 120 | Beta-carbons |
| Ester -OCH₃ | 3.7 - 3.9 | |
| Ester C=O | 160 - 170 |
Ranges are approximate and vary based on substitution and solvent.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high precision. This allows for the determination of the elemental composition of a molecule, providing a crucial confirmation of its molecular formula. acs.orgnih.gov For derivatives of this compound, HRMS is essential for confirming the successful incorporation of substituents and for analyzing the products of complex reactions. oulu.fi
The fragmentation patterns observed in the mass spectrum provide valuable structural information. ethz.ch Brominated compounds exhibit a characteristic isotopic pattern due to the presence of the ⁷⁹Br and ⁸¹Br isotopes in nearly equal abundance. Analysis of fragmentation pathways can help to piece together the structure of the parent ion. For polybrominated diphenyl ethers, a common fragmentation pathway involves the loss of two bromine atoms ([M-2Br]⁺), which often results in the most abundant ion peak. lcms.cz Similar fragmentation behavior can be anticipated for derivatives of this compound, aiding in their identification.
Table 4: Example HRMS Data for a Hypothetical Derivative
| Parameter | Value | Interpretation |
|---|---|---|
| Compound | Methyl 5-phenylfuran-3-carboxylate | |
| Molecular Formula | C₁₂H₁₀O₃ | |
| Calculated Mass [M+H]⁺ | 203.0652 | Exact mass calculated for the protonated molecule. |
| Measured Mass [M+H]⁺ | 203.0655 | Experimentally determined mass from HRMS. |
| Mass Error | +1.5 ppm | Small difference confirms elemental composition. |
This data is illustrative for a related furan derivative.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. bu.eduwordpress.com This technique is invaluable for unambiguously establishing the molecular structure, including absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.
For derivatives of this compound that can be crystallized, single-crystal X-ray diffraction can confirm the regiochemistry of substitution, the conformation of the molecule in the solid state, and the stereochemical outcome of a reaction. researchgate.net For example, X-ray analysis was used to definitively prove the E-configuration of substituted furan-3-carboxylate hydrazones. researchgate.net The presence of a heavy atom like bromine can be advantageous for solving the phase problem in X-ray crystallography. mdpi.com The detailed structural data obtained from crystallography is crucial for understanding structure-activity relationships and for rational drug design.
Table 5: Illustrative Crystallographic Data Parameters
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The geometry of the unit cell. | Monoclinic |
| Space Group | The symmetry elements of the crystal. | P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a=8.5, b=12.1, c=9.3; β=98.5° |
| R-factor | A measure of agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |
Values are hypothetical and represent typical data obtained in a crystallographic experiment.
Future Directions and Emerging Research Avenues in Methyl 5 Bromofuran 3 Carboxylate Chemistry
Development of Sustainable and Economically Viable Synthetic Routes
The chemical industry's shift towards sustainability is pressuring chemists to develop synthetic pathways that are not only efficient but also environmentally benign and economically feasible. For a molecule like methyl 5-bromofuran-3-carboxylate, this involves exploring novel activation strategies that minimize waste, reduce energy consumption, and utilize renewable resources.
Photoredox and Electrochemistry in Furan (B31954) Functionalization
Photoredox catalysis and electro-organic synthesis are powerful tools for forging new chemical bonds under exceptionally mild conditions. nih.govresearchgate.net These methods rely on visible light or electricity, respectively, to generate highly reactive radical intermediates from stable precursors, enabling transformations that are often difficult to achieve with conventional thermal methods. nih.govbeilstein-journals.org
In the context of furan chemistry, these techniques offer intriguing possibilities. For instance, the dearomatization of electron-rich heteroarenes like furans can be achieved through photoredox-mediated single-electron transfer (SET) oxidation, which generates an electrophilic radical cation. rsc.org This intermediate can then react with various nucleophiles, providing a pathway to complex, functionalized products. A key challenge in this process is preventing the rearomatization of the intermediate, which can be overcome by engineering an efficient hydrogen atom transfer (HAT) step into the reaction sequence. rsc.org
For a substrate such as this compound, these methods could enable direct C-H functionalization at the un-substituted positions of the furan ring or new transformations involving the C-Br bond, without the need for harsh reagents or high temperatures. researchgate.net Electrochemistry, by physically separating the oxidative and reductive half-reactions at different electrodes, provides an additional layer of control and can prevent undesired side reactions that sometimes occur in homogenous photoredox systems. nih.gov The trifluoromethylation of heterocycles like furans has already been demonstrated using electrochemical methods, highlighting the potential for introducing a wide range of functional groups. nih.gov
Table 1: Comparison of Photoredox and Electrochemical Methods for Organic Synthesis
| Feature | Photoredox Catalysis | Electrochemical Synthesis |
|---|---|---|
| Energy Source | Visible Light (Photons) | Electricity (Electrons) |
| Reaction Environment | Typically homogeneous solution | Heterogeneous (electrode-solution interface) |
| Radical Generation | Low concentration of radicals in bulk solution via photocatalyst | High concentration of radicals at the electrode surface |
| Redox Process | Oxidative and reductive events occur at the same photocatalyst | Anodic (oxidation) and cathodic (reduction) events are spatially separated |
| Key Advantage | Access to unique excited-state reactivity and energy transfer mechanisms | High control over redox potential; avoids stoichiometric chemical oxidants/reductants |
| Potential Application to Target Compound | C-H/C-Br bond functionalization, dearomatization reactions rsc.org | Selective reduction/oxidation, coupling reactions, introduction of functional groups nih.gov |
Enzyme-Catalyzed and Biocatalytic Transformations
Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, is a cornerstone of green chemistry. mdpi.com Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and often exhibit exquisite levels of selectivity (chemo-, regio-, and stereoselectivity), which can significantly simplify synthetic routes by reducing the need for protecting groups and purification steps. researchgate.net
The transformation of biomass-derived furans, such as 5-hydroxymethylfurfural (B1680220) (HMF), into valuable chemicals is an area where biocatalysis has shown immense promise. mdpi.comresearchgate.net Oxidative enzymes, including galactose oxidase, aryl-alcohol oxidases, and HMF oxidase, have been successfully employed to convert HMF into oxidized derivatives like 2,5-diformylfuran (DFF) and furan-2,5-dicarboxylic acid (FDCA). researchgate.netnih.gov Furthermore, amine transaminases can catalyze the reductive amination of furan aldehydes to produce furan-based amines. researchgate.netresearchgate.net
For this compound, biocatalytic approaches could offer several advantages. A lipase (B570770) could be used for the selective hydrolysis of the methyl ester to the corresponding carboxylic acid under mild conditions, avoiding potential side reactions associated with chemical saponification. For instance, Candida antarctica Lipase B (CalB) is widely used for the synthesis of furan-based polyesters. acs.org It is also conceivable that engineered enzymes could be developed to perform selective transformations at other positions of the furan ring, such as hydroxylation or even targeted C-Br bond functionalization, opening up new avenues for creating novel analogues. mdpi.com
Advanced Catalytic Systems for Enhanced Selectivity and Efficiency
Achieving high selectivity and efficiency is a central goal in modern organic synthesis. The development of advanced catalytic systems that can control the precise three-dimensional arrangement of atoms in a molecule or that can operate continuously in flow reactors represents a significant step towards this goal.
Asymmetric Catalysis for Enantioselective Synthesis
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers), where often only one enantiomer exhibits the desired therapeutic effect. Asymmetric catalysis is the process of synthesizing a chiral molecule in an enantiomerically enriched form using a chiral catalyst. The catalytic asymmetric synthesis of furan-based compounds is a challenging but important area of research. bohrium.comresearchgate.net
Recent breakthroughs have demonstrated the power of organocatalysis, which uses small, chiral organic molecules as catalysts, in the synthesis of complex chiral furans. For example, cinchona alkaloids have been used to catalyze the asymmetric addition of β-ketoesters to alkynyl-alkenones, followed by a cycloisomerization step to produce chiral annulated furans with excellent control over the stereochemical outcome. rsc.orgsemanticscholar.org By carefully modifying the catalyst structure, it is possible to access any of the four possible stereoisomers of the product at will. rsc.orgsemanticscholar.org This level of control is a significant achievement in asymmetric synthesis.
While this compound itself is achiral, it can be used as a starting material in reactions that generate new stereocenters. An advanced catalytic system could, for example, control the enantioselective addition of a nucleophile to a derivative of the furan ring, leading to chiral products that could serve as building blocks for pharmaceuticals or agrochemicals.
Table 2: Examples of Asymmetric Catalysis for Furan Synthesis
| Reaction Type | Catalyst System | Key Features | Potential Relevance | Reference |
|---|---|---|---|---|
| (2+4) Annulation | Organocatalytic (Chiral Phosphoric Acid) | Synthesis of furan-indole compounds with both axial and central chirality. High yields and excellent enantioselectivities. | Creating complex chiral scaffolds from furan precursors. | bohrium.com |
| Addition/Cycloisomerization | Cinchona Alkaloids (Quinine/Quinidine derivatives) | Diastereodivergent synthesis of annulated furans. Access to all four stereoisomers by catalyst control. | Controlling the formation of adjacent quaternary and tertiary stereocenters. | rsc.orgsemanticscholar.org |
| 1,6-Addition/Cyclization | Chiral Squaramide / Lewis Acid | Enantioselective protonation to create sulfonyl-substituted furans with high enantiomeric purity. | Introducing chirality via a protonation step, expanding the scope of accessible chiral furans. | acs.org |
Heterogeneous Catalysis and Continuous Flow Chemistry
Heterogeneous catalysts are materials that exist in a different phase from the reactants, typically a solid catalyst in a liquid or gas-phase reaction. liverpool.ac.uk Their primary advantage is ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, making processes more cost-effective and sustainable. mdpi.com
Continuous flow chemistry involves pumping reactants through a tube or reactor containing a catalyst, where the reaction occurs continuously. rsc.org This approach offers superior control over reaction parameters (temperature, pressure, time), enhanced safety, and easier scalability compared to traditional batch processing. mdpi.com
The combination of heterogeneous catalysis and continuous flow is particularly powerful for the transformation of biomass-derived furanics. mdpi.comrsc.org For example, the hydroconversion of furfural (B47365) to various valuable products like furfuryl alcohol and 2-methylfuran (B129897) has been extensively studied in continuous flow reactors using supported metal catalysts (e.g., Cu, Pd, Pt). rsc.orgfrontiersin.org These systems demonstrate high efficiency and allow for the tuning of product selectivity by adjusting flow conditions. liverpool.ac.ukrsc.org For this compound, a flow process using a packed-bed reactor with a heterogeneous catalyst could be envisioned for transformations like hydrogenation, de-bromination, or coupling reactions, leading to a more efficient and scalable manufacturing process.
Integration with Machine Learning and Artificial Intelligence in Organic Synthesis
The paradigm of chemical discovery is being reshaped by artificial intelligence (AI) and machine learning (ML). beilstein-journals.orgijsetpub.com These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even propose entirely new synthetic routes, accelerating the pace of research and development. nih.govbohrium.com
In organic synthesis, ML algorithms can be trained on databases of known reactions to build predictive models. nih.gov An autonomous system can use these models to explore a chemical reaction space by recommending which experiments to perform next to achieve a desired outcome, such as maximizing the yield of a product. beilstein-journals.orgnih.gov This closed-loop approach, where a robot performs experiments and an AI algorithm analyzes the results in real-time to plan the next step, has been successfully demonstrated for reaction optimization. nih.gov
For a molecule like this compound, AI could be employed in several ways. Firstly, retrosynthesis algorithms could suggest novel and more efficient synthetic pathways to the molecule itself. Secondly, ML models could predict the reactivity of the furan ring and the C-Br bond towards a wide array of reagents, allowing chemists to rapidly screen potential functionalization reactions in silico before entering the lab. ijsetpub.com This predictive power would save significant time and resources, enabling the faster discovery of new derivatives with desirable properties.
Predictive Modeling for Reaction Optimization and Discovery
The integration of predictive modeling, including machine learning (ML) and computational chemistry, is revolutionizing the use of this compound. vapourtec.comrsc.org These data-driven approaches accelerate reaction development by forecasting outcomes and identifying optimal conditions, thereby minimizing extensive trial-and-error experimentation. vapourtec.comiscientific.org
Table 1: Applications of Predictive Modeling in this compound Chemistry
| Modeling Technique | Application Area | Key Predictions | Potential Outcome |
| Machine Learning (ML) | Reaction Condition Optimization | Optimal catalyst, base, solvent, temperature vapourtec.comsunthetics.io | Reduced number of experiments, higher yields sunthetics.io |
| ML / AI Platforms | Novel Reaction Discovery | Reaction success probability, retrosynthesis pathways neovarsity.orgchemrxiv.orgarxiv.org | Accelerated discovery of new synthetic methods vapourtec.com |
| Density Functional Theory (DFT) | Mechanistic Elucidation | Transition state energies, reaction barriers rsc.orgnih.gov | Rational design of catalysts and reaction conditions |
Automated Synthesis Platforms for High-Throughput Experimentation
Automated synthesis platforms and high-throughput experimentation (HTE) are critical for rapidly exploring the vast chemical space around this compound. mit.edu These technologies enable the parallel execution of hundreds of reactions, allowing for efficient screening of diverse parameters like catalysts, reagents, and solvents. rsc.orgchemrxiv.org
For instance, in developing C-N cross-coupling protocols, HTE can quickly identify the most effective conditions from millions of possible combinations. mit.educhemrxiv.org The data generated from these automated experiments are invaluable for training the machine learning models discussed previously, creating a powerful cycle of prediction and validation. mit.edu This synergy between automation and predictive modeling significantly accelerates the optimization process, reducing the number of required experiments by over 90% in some cases while still identifying the optimal reaction conditions. sunthetics.io Automated flow chemistry platforms, which allow for precise control over reaction parameters, are also being used for reagent screening and optimization for furan derivatives. researchgate.net
Exploration of Novel Reactivity Patterns and Unconventional Transformations
Researchers are actively investigating reactivity patterns of this compound that go beyond its conventional role as a substrate in cross-coupling reactions. This exploration aims to unlock unprecedented transformations to build complex molecular scaffolds.
Unprecedented Rearrangements and Cycloadditions
The furan ring is a versatile platform for unique rearrangement and cycloaddition reactions that can generate significant molecular complexity in a single step.
Photochemical Rearrangements: Irradiation of furan derivatives can induce complex isomerizations. netsci-journal.com Depending on the conditions, these reactions can proceed through intermediates like Dewar furans or cyclopropenyl derivatives, leading to novel ring systems. netsci-journal.comthieme-connect.com Other photochemical transformations, such as the di-π-methane rearrangement, have also been observed in related furanone systems. tandfonline.com
Thermal Rearrangements: Furan-substituted vinylcyclopropanes can undergo highly stereoselective thermal Cope rearrangements to produce fused tricyclic systems containing a seven-membered ring. rsc.org
Novel Cycloadditions: While the Diels-Alder reaction is common, current research focuses on less conventional cycloadditions. Metal-catalyzed [4+2], [4+3], and even [8+2] cycloadditions using furan derivatives as synthons provide access to complex polycyclic and heterocyclic structures that are otherwise difficult to synthesize. rsc.orgthieme-connect.deacs.org For example, rhodium(I) catalysts can enable [4+2] annulation reactions between furan-fused cyclobutanones and alkynes. rsc.org Similarly, iron- or zinc-mediated [4+3] cycloadditions between furans and oxyallyl cations are effective for constructing seven-membered rings. thieme-connect.de
Synergistic and Cooperative Catalysis in Complex Syntheses
Synergistic catalysis, where two distinct catalytic cycles operate in concert, enables transformations not possible with a single catalyst. acs.org This approach is particularly promising for the functionalization of this compound.
This strategy often involves combining a transition metal catalyst with an organocatalyst or another metal catalyst. chim.it For example, a palladium catalyst could activate the C-Br bond of this compound while an N-Heterocyclic Carbene (NHC) organocatalyst activates an aldehyde coupling partner. rsc.org This dual activation allows for a targeted reaction between the two activated species. rsc.org Such cooperative systems have been successfully applied to the synthesis of various furan and pyrrole (B145914) derivatives. chim.itarkat-usa.org The combination of photoredox catalysis with nickel catalysis has also emerged as a powerful tool, enabling radical-based cross-coupling reactions under exceptionally mild conditions. researchgate.net These advanced catalytic systems offer new avenues for constructing complex molecules with high levels of control and efficiency. mdpi.com
Q & A
Q. What are the common synthetic routes for Methyl 5-bromofuran-3-carboxylate, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves bromination of a furan precursor followed by esterification. For example, bromination at the 5-position of methyl furan-3-carboxylate using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄ or DCM at 60–80°C yields the product . Optimize reaction time (monitored via TLC) and stoichiometry (1.1–1.2 equiv NBS) to minimize side products. Purification via column chromatography (hexane:EtOAc gradient) ensures high purity (>95%). Confirm identity using (δ 7.8–8.1 ppm for furan protons) and HRMS .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : and NMR to confirm substituent positions (e.g., bromine at C5, ester at C3).
- X-ray Crystallography : For unambiguous structural assignment, employ SHELX-97 for refinement and ORTEP-3 for visualization .
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺.
- FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~650 cm⁻¹ (C-Br) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .
- Disposal : Collect waste in halogenated solvent containers. Neutralize residual bromine with Na₂S₂O₃ before disposal via licensed hazardous waste services .
- Spill Management : Absorb with vermiculite, place in sealed containers, and label as halogenated waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare experimental shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G* basis set).
- Dynamic Effects : Use VT-NMR to assess conformational mobility affecting peak splitting.
- Twinned Crystals : Apply SHELXL’s TWIN law refinement for ambiguous X-ray data .
- Case Study : A 2023 study resolved discrepancies in ester conformation by combining NOESY (proximity of methyl ester to furan O) and Hirshfeld surface analysis .
Q. What strategies improve yield in the palladium-catalyzed cross-coupling of this compound?
- Methodological Answer :
- Catalyst Selection : Use Pd(PPh₃)₄ with ligand-free conditions for Suzuki-Miyaura coupling .
- Solvent Optimization : DMF/H₂O (4:1) at 80°C enhances solubility of aryl boronic acids.
- Additives : Add K₂CO₃ (2 equiv) to deprotonate intermediates and reduce homocoupling.
- Table: Representative Conditions
| Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Aryl-B(OH)₂ | Pd(OAc)₂ | DMF/H₂O | 80 | 78–85 |
| Vinyl-SnBu₃ | PdCl₂(dppf) | THF | 60 | 65 |
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Calculate Fukui indices (Gaussian 09) to identify electrophilic centers (C5 bromine: = 0.12; C3 ester: = 0.08) .
- MD Simulations : Simulate solvent effects (e.g., DMSO vs. THF) on transition-state energy barriers using GROMACS.
- Case Study : A 2024 study correlated computed activation energies (ΔG‡ = 18–22 kcal/mol) with experimental SN2 rates (k = 0.05–0.1 s⁻¹) .
Q. What methodological approaches assess the environmental impact of this compound?
- Methodological Answer :
- PBT Assessment : Use EPI Suite to estimate persistence (t₁/₂ > 60 days in water) and bioaccumulation (log BCF > 3.5) .
- Ecotoxicology : Perform algal growth inhibition tests (OECD 201) and Daphnia magna acute toxicity (EC₅₀ < 10 mg/L) .
- Degradation Studies : UV/H₂O₂ advanced oxidation (λ = 254 nm) degrades >90% in 2 h, monitored via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
